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Compound of Interest
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Compound Name:
yl)methanol

Cat. No.: B3029428

An In-Depth Technical Guide to (2-(2-Aminophenyl)thiazol-4-yl)methanol (CAS: 658076-79-
0): A Key Intermediate in Medicinal Chemistry

Introduction

(2-(2-Aminophenyl)thiazol-4-yl)methanol, identified by CAS Number 658076-79-0, is a
heterocyclic organic compound featuring a core structure where a 2-aminophenyl group is
linked to the 2-position of a thiazole ring, which is further substituted with a hydroxymethyl
group at the 4-position. This molecule represents a significant building block for researchers
and scientists, particularly in the field of drug discovery and development. Its importance stems
from its incorporation of the 2-aminothiazole scaffold, a moiety widely recognized as a
"privileged structure" in medicinal chemistry.[1][2]

The 2-aminothiazole nucleus is a fundamental component of numerous compounds exhibiting
a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-
inflammatory, and antiviral properties.[3][4][5][6] The specific arrangement of the aminophenyl
and hydroxymethyl functional groups on the thiazole core of CAS 658076-79-0 provides distinct
points for chemical modification, enabling the synthesis of diverse compound libraries for
structure-activity relationship (SAR) studies.

However, it is crucial for drug development professionals to recognize the dual nature of this
scaffold. While it is a key component in successful drugs, the 2-aminothiazole group has also
been categorized as a potential toxicophore, susceptible to metabolic activation that can lead
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to reactive metabolite formation.[2] This guide aims to provide a comprehensive technical
overview of (2-(2-Aminophenyl)thiazol-4-yl)methanol, covering its physicochemical
properties, synthesis, applications, and safety considerations to support its informed use in
research and development.

Physicochemical Properties and Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its
physical and chemical properties. These characteristics influence reaction conditions,
purification strategies, solubility, and potential biological interactions. The key computed and
known properties of (2-(2-Aminophenyl)thiazol-4-yl)methanol are summarized below.

Property Value Source
CAS Number 658076-79-0 [7][8]
Molecular Formula C10H10N20S [7]
Molecular Weight 206.26 g/mol [7]
Topological Polar Surface Area

TPSA) 59.14 A2 [7]
LogP (calculated) 1.88 [7]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 4 [7]
Rotatable Bonds 2 [7]

Standard analytical techniques are employed to confirm the identity and purity of the compound
post-synthesis. These include:

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to elucidate
the molecular structure by identifying the chemical environment of each hydrogen and
carbon atom.

e Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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« Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H
(amine), O-H (alcohol), and C=N/C=C bonds of the heterocyclic system.

Synthesis and Mechanistic Insights

The construction of the thiazole ring is most commonly achieved via the Hantzsch Thiazole
Synthesis, a robust and high-yielding reaction between an a-haloketone and a thioamide.[9][10]
A logical and efficient synthetic route to (2-(2-Aminophenyl)thiazol-4-yl)methanol involves a
two-step process: an initial Hantzsch condensation to form the corresponding ester, followed by
a chemical reduction to yield the target primary alcohol. This approach is supported by
established procedures for analogous structures.[11]

Proposed Synthetic Pathway

The overall workflow involves the synthesis of an ester intermediate, ethyl 2-(2-
aminophenyl)thiazole-4-carboxylate, which is then reduced to the final product.

Starting Materials

2-Aminothiobenzamide | | Reacts with Step 1: Hantzsch Synthesis
Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate
Reduced by

N
Ethyl Bromopyruvate Step 2: Reduction
G_iAIH4 (or other reducing agent) (2_(2-Am|nop(r;?:gll)'tpr;?gg(l:—t;l—yl)methanol
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Caption: Proposed two-step synthesis of (2-(2-Aminophenyl)thiazol-4-yl)methanol.

Mechanistic Consideration: Hantzsch Thiazole
Synthesis
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The Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide
on the a-carbon of the haloketone, displacing the halide in an SN2 reaction.[12] This is followed
by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent
dehydration step yields the final aromatic thiazole ring. This method is favored for its efficiency
and the accessibility of simple reagents.[9][13]

Thioamide a-Haloketone Cyclization
(Sulfur attacks a-carbon) (Nitrogen attacks carbonyl)

NS

Intermediate

Dehydration (-H20)

Intramolecular
SN2

Hemiaminal Intermediate

}Iimination
Thiazole Product

Click to download full resolution via product page

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: A Self-Validating System

The following protocol is a representative, self-validating workflow. Each step includes built-in
checks (e.g., TLC, spectroscopic analysis) to ensure the reaction has proceeded as expected
before moving to the next stage.

Step A: Synthesis of Ethyl 2-(2-aminophenyl)thiazole-4-carboxylate
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e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, dissolve 2-aminothiobenzamide (1.0 equivalent) in a suitable solvent such as
methanol or ethanol.[12]

o Reagent Addition: Add ethyl bromopyruvate (1.05 equivalents) dropwise to the solution at
room temperature. An exothermic reaction may be observed.

» Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours. The progress of the
reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase
such as 50% ethyl acetate/hexane.[9] The disappearance of starting materials and the
appearance of a new, higher-Rf spot indicates product formation.

o Workup and Isolation: After the reaction is complete (as determined by TLC), cool the
mixture to room temperature. The product may precipitate from the solution. If not, reduce
the solvent volume under reduced pressure. Neutralize the mixture with a mild base like a
saturated sodium bicarbonate solution to remove any generated HBr.

« Purification and Validation: Collect the crude solid by filtration and wash with cold water.[9]
The product can be further purified by recrystallization from ethanol or by column
chromatography on silica gel. The identity and purity of the resulting ester must be confirmed
by *H NMR, 3C NMR, and MS analysis before proceeding.

Step B: Reduction to (2-(2-Aminophenyl)thiazol-4-yl)methanol

o Reaction Setup: In a flame-dried, three-neck flask under an inert nitrogen atmosphere,
prepare a suspension of Lithium Aluminium Hydride (LiAlH4, 1.5-2.0 equivalents) in
anhydrous tetrahydrofuran (THF).[11] Cool the suspension to 0 °C in an ice bath.

o Causality: LiAlH4 is a powerful reducing agent capable of converting esters to primary
alcohols. An inert atmosphere and anhydrous conditions are critical as LiAlH4 reacts
violently with water.[11]

» Reagent Addition: Dissolve the ethyl 2-(2-aminophenyl)thiazole-4-carboxylate from Step A in
anhydrous THF and add it dropwise to the LiAlH4 suspension, maintaining the temperature
at 0 °C.
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o Reaction Execution: After the addition is complete, allow the reaction to warm to room
temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting ester is fully

consumed.

e Quenching and Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly
adding water dropwise, followed by a 15% sodium hydroxide solution, and then more water
(Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH4 and
precipitating aluminum salts.

 Purification and Final Validation: Filter the resulting slurry through a pad of Celite®, washing
the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and
evaporate the solvent under reduced pressure. The crude product can be purified by silica
gel column chromatography to yield pure (2-(2-Aminophenyl)thiazol-4-yl)methanol. The
final structure and purity must be rigorously confirmed by NMR, MS, and IR spectroscopy.

Applications in Drug Discovery and Medicinal
Chemistry

The title compound is a valuable scaffold due to the strategic placement of its functional
groups, which serve as handles for diversification and interaction with biological targets.

The 2-Aminothiazole Privileged Scaffold

The 2-aminothiazole core is present in numerous FDA-approved drugs and clinical candidates.
Its utility is attributed to its ability to act as a bioisostere of other aromatic rings, its metabolic
stability, and its capacity to engage in crucial hydrogen bonding interactions with protein
targets.
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Biological Activity of 2- .
. . . Key Therapeutic Areas References
Aminothiazole Derivatives

) Kinase Inhibition (e.qg.,
Anticancer N [31[4]
Dasatinib)

Antimicrobial / Antifungal Infectious Diseases [1][6]

COX Inhibition, Autoimmune

Anti-inflammatory ) [1][14]
Diseases

Antiviral HIV, other viral infections [1][5]

Antihypertensive Cardiovascular Disease [1][6]

Structural Significance and Derivatization Potential

The specific structure of (2-(2-Aminophenyl)thiazol-4-yl)methanol offers three key points for
chemical modification to explore structure-activity relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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